Potassium 5-(3-chlorobenzyl)-1,3,4-oxadiazole-2-carboxylate
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Overview
Description
Potassium 5-(3-chlorobenzyl)-1,3,4-oxadiazole-2-carboxylate is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 5-(3-chlorobenzyl)-1,3,4-oxadiazole-2-carboxylate typically involves the reaction of 3-chlorobenzyl chloride with potassium salt of 1,3,4-oxadiazole-2-carboxylic acid. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Potassium 5-(3-chlorobenzyl)-1,3,4-oxadiazole-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: The chlorine atom in the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce a variety of substituted benzyl derivatives.
Scientific Research Applications
Potassium 5-(3-chlorobenzyl)-1,3,4-oxadiazole-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Research: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of Potassium 5-(3-chlorobenzyl)-1,3,4-oxadiazole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds and other non-covalent interactions with these targets, modulating their activity. Additionally, the benzyl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Potassium 5-(3-chlorobenzyl)-1,3,4-oxadiazole-2-carboxylate include other oxadiazole derivatives, such as:
- 5-(4-chlorobenzyl)-1,3,4-oxadiazole-2-carboxylate
- 5-(3-bromobenzyl)-1,3,4-oxadiazole-2-carboxylate
- 5-(3-methylbenzyl)-1,3,4-oxadiazole-2-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-chlorobenzyl group can enhance its lipophilicity and membrane permeability, making it a valuable compound for various applications.
Properties
IUPAC Name |
potassium;5-[(3-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O3.K/c11-7-3-1-2-6(4-7)5-8-12-13-9(16-8)10(14)15;/h1-4H,5H2,(H,14,15);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLMCKOYQSRWTL-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC2=NN=C(O2)C(=O)[O-].[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClKN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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